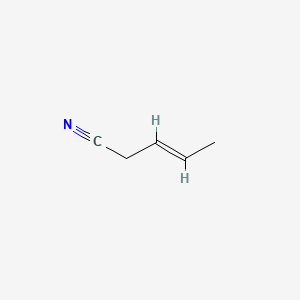
5beta,6beta-epoxyphysalin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta,6beta-epoxyphysalin B: is a naturally occurring compound isolated from the plant Physalis angulata L., which belongs to the Solanaceae familyThis compound has garnered significant interest due to its diverse pharmacological activities, including antiplasmodial, cytotoxic, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5beta,6beta-epoxyphysalin B typically involves the extraction and isolation from the Physalis angulata L. plant. The process begins with the extraction of the plant material using solvents such as dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the desired compound. The final purification step often involves crystallization from solvents like acetone .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and the complexity of its structure. advancements in biotechnological methods and synthetic biology may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: 5beta,6beta-epoxyphysalin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
5beta,6beta-epoxyphysalin B has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying seco-steroids and their unique structural features.
Biology: It is used to investigate the biological activities of physalins, including their effects on cellular processes.
Medicine: Due to its antiplasmodial, cytotoxic, and immunosuppressive properties, this compound is studied for potential therapeutic applications against diseases such as malaria, leukemia, and tuberculosis.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and bioactive agents
Mechanism of Action
The mechanism of action of 5beta,6beta-epoxyphysalin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical cellular processes, leading to cytotoxic effects.
Modulating Immune Responses: The compound has immunosuppressive properties, which can modulate immune responses and reduce inflammation.
Targeting Pathogens: this compound exhibits antiplasmodial activity by targeting the malaria parasite Plasmodium falciparum.
Comparison with Similar Compounds
Physalin A: Another seco-steroid with similar structural features but different biological activities.
Physalin B: Closely related to 5beta,6beta-epoxyphysalin B, with slight variations in its chemical structure.
Physalin D: Another member of the physalin group with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific structural features, such as the epoxy group at the 5beta,6beta positions. This structural uniqueness contributes to its distinct pharmacological activities, setting it apart from other physalins .
Properties
Molecular Formula |
C28H30O10 |
|---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(4R,6S,11R,15R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone |
InChI |
InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12?,13?,14-,16+,17+,18-,22+,23-,24?,25-,26+,27?,28?/m0/s1 |
InChI Key |
VSLWNSSUMFSGFF-JIVVZTKCSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3C4(C56[C@H]1C(=O)C(O5)(C7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9(C7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
Synonyms |
5,6-epxoyphysalin B 5beta,6beta-epoxyphysalin B physalin F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B1234685.png)



![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)
![(Z)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1234693.png)

![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)

![(2Z,4Z,6Z,12Z)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1234701.png)


